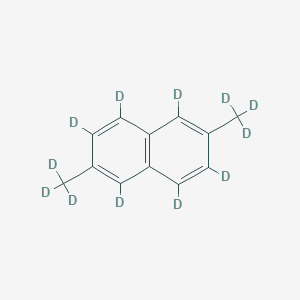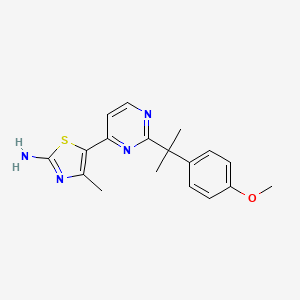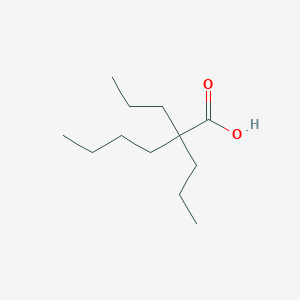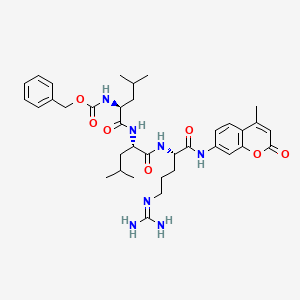
Z-Leu-leu-arg-amc
Vue d'ensemble
Description
Z-Leu-leu-arg-amc is a fluorogenic substrate for cathepsin S . It is also cleaved by falcipain and related enzymes from plasmodium species . It is a 4-methylcoumarinyl-7-amide (Amc) leucine derivative with carboxybenzoyl (Z) .
Molecular Structure Analysis
Z-Leu-leu-arg-amc has a molecular weight of 578.66 and a formula of C30H38N6O6 . Its structure includes a 4-methylcoumarinyl-7-amide (Amc) leucine derivative with carboxybenzoyl (Z) .Chemical Reactions Analysis
Z-Leu-leu-arg-amc is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also a preferred substrate of falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum .Physical And Chemical Properties Analysis
Z-Leu-leu-arg-amc is a solid compound with a white to off-white color . It is soluble in DMSO . It has a molecular weight of 578.66 and a formula of C30H38N6O6 .Applications De Recherche Scientifique
Neuroprotection Research
Z-Leu-leu-arg-amc: is utilized in neuroprotection studies to understand the mechanisms of amino acids like l-serine in conditions such as ALS and Alzheimer’s disease . It serves as a substrate to measure the activity of proteolytic enzymes like cathepsins B and L, which are part of the autophagic-lysosomal system . This system’s role is crucial in neurodegenerative diseases where protein clearance is impaired.
Parkinson’s Disease (PD) Pathogenesis
In the context of PD, Z-Leu-leu-arg-amc is used to measure the proteolytic activities of the 20S catalytic core of the ubiquitin proteasome system (UPS). The UPS is a protein degradation machinery, and its dysfunction can lead to the accumulation of proteins that are detrimental to neuronal survival . Understanding these mechanisms is vital for developing interventions in PD.
Antimalarial Drug Design
This compound is the preferred substrate of falcipain II , a hemoglobin-degrading cysteine protease from Plasmodium falciparum . It is used in assays for antimalarial drug design, making it a critical component in the fight against malaria .
Osteoclastic Bone Resorption
Z-Leu-leu-arg-amc: is also used for assaying cathepsin K , an enzyme involved in osteoclastic bone resorption. This application is significant in research related to bone diseases and conditions such as osteoporosis .
Proteasome Activity Assays
The compound is employed in assays to measure specific activities of the proteasome, such as peptidylglutamyl-peptide hydrolyzing (PGPH) activity. These assays are essential for understanding the proteasome’s role in protein homeostasis and its implications in various diseases .
Cell Biology and Proteomics
In cell biology and proteomics, Z-Leu-leu-arg-amc is used to study the activity of enzymes that regulate protein expression and degradation. This has broad implications for understanding cellular functions and the development of therapeutic strategies .
Mécanisme D'action
Target of Action
Z-Leu-leu-arg-amc is a 4-methylcoumarinyl-7-amide (Amc) leucine derivative with carboxybenzoyl (Z). It is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also the preferred substrate of falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum , and is used for assaying cathepsin K, an enzyme involved in osteoclastic bone resorption .
Mode of Action
Z-Leu-leu-arg-amc interacts with its targets by serving as a substrate. It is cleaved by the enzymes it targets, such as the cysteine proteinase trypanopain-Tb and falcipain II . This interaction leads to changes in the activity of these enzymes, influencing the processes they are involved in.
Biochemical Pathways
The cleavage of Z-Leu-leu-arg-amc by its target enzymes plays a role in several biochemical pathways. For instance, the cleavage by falcipain II is part of the hemoglobin degradation process in Plasmodium falciparum, which is crucial for the survival and virulence of this malaria parasite . Similarly, the cleavage by cathepsin K is involved in the process of osteoclastic bone resorption .
Result of Action
The cleavage of Z-Leu-leu-arg-amc by its target enzymes results in changes at the molecular and cellular levels. For instance, its cleavage by falcipain II contributes to the degradation of hemoglobin, a process that is essential for the survival of Plasmodium falciparum . Similarly, its cleavage by cathepsin K plays a role in osteoclastic bone resorption, a process that is crucial for bone remodeling .
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O7/c1-21(2)16-28(42-34(47)29(17-22(3)4)43-36(48)49-20-24-10-7-6-8-11-24)33(46)41-27(12-9-15-39-35(37)38)32(45)40-25-13-14-26-23(5)18-31(44)50-30(26)19-25/h6-8,10-11,13-14,18-19,21-22,27-29H,9,12,15-17,20H2,1-5H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,37,38,39)/t27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZFZMKZCRGANH-AWCRTANDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-leu-arg-amc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





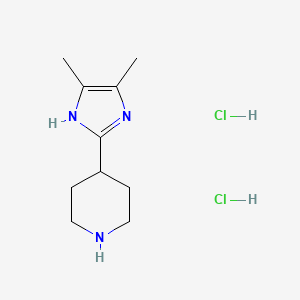
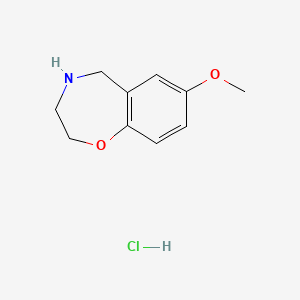
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)
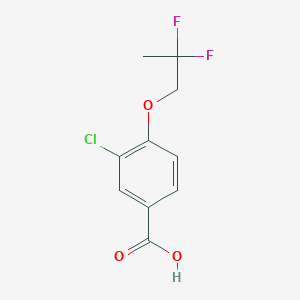

![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)
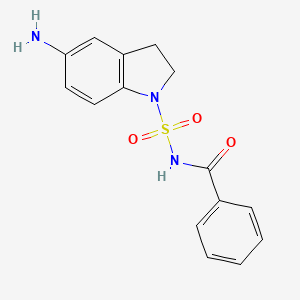
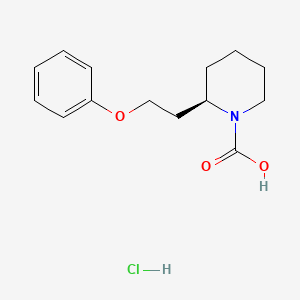
![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)
